molecular formula C15H23NO2 B563367 rac N,O-Didesmethyl Venlafaxine-d3 CAS No. 1189468-67-4

rac N,O-Didesmethyl Venlafaxine-d3

Cat. No.: B563367
CAS No.: 1189468-67-4
M. Wt: 252.372
InChI Key: MMSWXJSQCAEDLK-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac N,O-Didesmethyl Venlafaxine-d3: is a deuterated analog of a metabolite of Venlafaxine, a well-known serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily as an antidepressant. This compound is labeled with deuterium, which is a stable isotope of hydrogen, making it useful in various scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

rac N,O-Didesmethyl Venlafaxine-d3 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully deuterated analogs.

Scientific Research Applications

rac N,O-Didesmethyl Venlafaxine-d3 is widely used in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Venlafaxine and its metabolites.

    Biology: Employed in metabolic studies to understand the biotransformation of Venlafaxine in biological systems.

    Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of Venlafaxine.

    Industry: Applied in the development of new pharmaceutical formulations and in quality control processes .

Mechanism of Action

rac N,O-Didesmethyl Venlafaxine-d3 exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft. This action enhances neurotransmission and alleviates symptoms of depression. The compound primarily targets serotonin and norepinephrine transporters and modulates their activity through competitive inhibition .

Comparison with Similar Compounds

Similar Compounds

  • rac N,N-Didesmethyl-N-(4-hydroxyphenethyl)-O-desmethyl Venlafaxine
  • D,L-Venlafaxine-d6
  • D,L-O-Desmethyl Venlafaxine-d6
  • Dehydro Venlafaxine

Uniqueness

rac N,O-Didesmethyl Venlafaxine-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in pharmacokinetic research compared to its non-deuterated counterparts .

Properties

IUPAC Name

4-[1-(1-hydroxycyclohexyl)-2-(trideuteriomethylamino)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-16-11-14(12-5-7-13(17)8-6-12)15(18)9-3-2-4-10-15/h5-8,14,16-18H,2-4,9-11H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSWXJSQCAEDLK-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC=C(C=C1)O)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCC(C1=CC=C(C=C1)O)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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